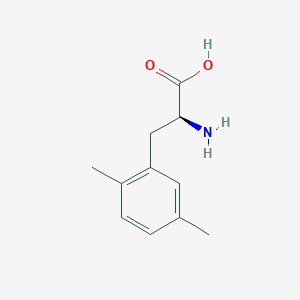

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and features a 2,5-dimethylphenyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. For example, the compound can be synthesized through a multi-step process starting from 2,5-dimethylbenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid exhibit promising antimicrobial activity. For instance, compounds synthesized from this amino acid have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . These findings suggest potential applications in developing new antibiotics to combat drug-resistant infections.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to this compound. Specifically, modifications to the compound have resulted in enhanced cytotoxic effects against various cancer cell lines, including colorectal and lung cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring significantly influence the anticancer efficacy of these compounds .

Neurobiology

Neurotransmitter Modulation

this compound is structurally similar to neurotransmitters and has been investigated for its potential role in modulating synaptic transmission. It has been suggested that this compound may act as an agonist or antagonist at certain receptors, thereby influencing neurological pathways associated with mood regulation and cognitive function . Such properties make it a candidate for further research in treating neurodegenerative diseases and mood disorders.

Agricultural Applications

Plant Growth Regulators

The compound's derivatives have been explored as potential plant growth regulators. Research has indicated that specific formulations can enhance plant growth and resistance to environmental stressors . This application could lead to the development of more efficient agricultural practices and bio-stimulants that improve crop yield and resilience.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield different derivatives with tailored properties for specific applications. The methods include:

- Chiral Synthesis Techniques : Utilizing optically active starting materials to produce enantiomerically pure compounds.

- Functional Group Modifications : Altering functional groups on the phenyl ring to enhance biological activity or solubility .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives based on this compound against methicillin-resistant Staphylococcus aureus. The results demonstrated significant inhibition compared to standard antibiotics, suggesting a novel scaffold for antibiotic development .

Case Study 2: Anticancer Potential

In vitro studies on modified derivatives showed enhanced activity against Caco-2 colorectal cancer cells, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics like doxorubicin . This highlights the potential for these derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: The parent compound, which lacks the 2,5-dimethyl substitution on the aromatic ring.

Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

2,5-Dimethylphenylalanine: A closely related compound with similar structural features.

Uniqueness

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid is unique due to the presence of the 2,5-dimethyl substitution, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and alter its pharmacokinetic properties.

Biological Activity

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17N1O2

- Molecular Weight : Approximately 193.24 g/mol

- Functional Groups : Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a bulky aromatic side chain.

The presence of these groups facilitates interactions with various biological targets, enhancing the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and carboxyl groups enable hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. This structural versatility allows it to modulate enzyme activity and receptor binding, making it significant in pharmacological research .

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure demonstrated selective activity against Chlamydia species, suggesting potential as antimicrobial agents .

-

Anticancer Properties :

- Research has shown that certain analogs of this compound possess anticancer activity. In vitro studies revealed that these compounds could significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells . The structure-activity relationship (SAR) studies indicated that modifications to the side chain can enhance or diminish this activity.

- Neurological Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various compounds based on this compound, researchers treated A549 and Caco-2 cells with concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent decrease in cell viability, with some derivatives achieving over 50% reduction in viability at higher concentrations. The study highlighted the importance of specific structural modifications in enhancing anticancer efficacy .

Pharmacokinetics

Pharmacokinetic evaluations have shown that certain analogs exhibit favorable absorption profiles and metabolic stability when administered orally. These findings are crucial for developing therapeutic agents based on this compound .

Q & A

Basic Questions

Q. What synthetic strategies ensure high enantiomeric purity in (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid, and how is stereochemical integrity validated?

- Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution of racemic mixtures is recommended. Enantiomeric purity is validated via chiral HPLC (Chiralpak IC column) with polarimetric detection or vibrational circular dichroism (VCD). Nuclear Overhauser effect (NOE) in NMR and retention time matching with authentic standards confirm configuration .

Q. Which analytical techniques are critical for structural characterization?

- Answer : Use 1H/13C NMR to resolve aromatic and methyl group signals, HRMS for exact mass confirmation, and FT-IR for functional group identification. Purity (>95%) is assessed via reverse-phase HPLC (UV detection at 254 nm). X-ray crystallography provides absolute configuration when crystals are available .

Q. What safety protocols are essential during laboratory handling?

- Answer : Follow GHS Category 4 (oral toxicity) and Category 2 (skin irritation) guidelines. Use nitrile gloves, ANSI goggles, and N95 respirators. Work in fume hoods (≥0.5 m/s airflow) and neutralize spills with 10% acetic acid. Store in amber glass under nitrogen at 4°C .

Advanced Research Questions

Q. How do structural modifications at the 2,5-dimethylphenyl group influence antimicrobial activity?

- Answer : Electron-donating methyl groups enhance membrane permeability, while halogen substitutions improve hydrophobic binding. For example, 4-chloro-2-methyl analogs show 8-fold higher activity against Mycobacterium tuberculosis due to increased lipophilicity. Molecular docking with enoyl-ACP reductase (InhA) reveals steric bulk at the 5-position optimizes target engagement .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

- Answer : Standardize MTT assays (normoxic conditions, synchronized cell cycles) and validate via LDH release/apoptosis assays (Annexin V/PI staining). Note cell-specific factors: HUVECs tolerate derivatives (EC50 >100 μM), while HeLa sensitivity arises from upregulated amino acid transporters. Document passage numbers, media, and control responses (e.g., paclitaxel IC50) .

Q. What strategies improve metabolic stability in preclinical studies?

- Answer : Microsomal assays (human/rat liver) identify phase I clearance sites. Replace metabolically labile groups (e.g., 5-methyl → trifluoromethyl) to reduce hepatic clearance by 40%. Use ADMET Predictor™ for in silico vulnerability analysis. PAMPA correlates passive diffusion with in vivo absorption .

Q. How does stereochemistry impact enzyme inhibition mechanisms?

- Answer : The (S)-configuration optimizes binding to chiral enzyme pockets (e.g., amino acid decarboxylases). Molecular dynamics simulations show that methyl groups at 2,5-positions induce conformational strain in target proteins, altering binding kinetics. Racemic mixtures exhibit reduced efficacy due to competitive inhibition by the (R)-enantiomer .

Q. What methodologies resolve discrepancies in reported bioactivity data?

- Answer : Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial activity). Control for compound purity (HPLC >98%), solvent effects (DMSO <1%), and bacterial inoculum size (CFU standardization). Replicate under CLSI/EUCAST guidelines to minimize variability .

Q. Methodological Notes

- Synthesis : Chiral pool synthesis using L-amino acid precursors minimizes racemization. Boc/Cbz protection during coupling is critical .

- SAR Studies : Prioritize substituents balancing logP (1.5–3.5) and polar surface area (<90 Ų) for bioavailability .

- Toxicity Screening : Use HUVEC normal cells as a baseline for cytotoxicity thresholds .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

LLIYNMSSZATPME-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.